molecular formula C13H11BrN2O B5763693 2-bromo-N-(pyridin-4-ylmethyl)benzamide

2-bromo-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B5763693
M. Wt: 291.14 g/mol
InChI Key: FJTRTIYABHUYIM-UHFFFAOYSA-N
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Description

2-Bromo-N-(pyridin-4-ylmethyl)benzamide is a brominated benzamide derivative featuring a pyridin-4-ylmethyl substituent on the amide nitrogen. The compound’s structure comprises a benzene ring with a bromine atom at the ortho position (C2) and a pyridine ring linked via a methylene group to the amide nitrogen.

Properties

IUPAC Name

2-bromo-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-12-4-2-1-3-11(12)13(17)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTRTIYABHUYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(pyridin-4-ylmethyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with pyridin-4-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-bromo-N-(pyridin-4-ylmethyl)benzamide has shown potential as a lead compound in drug discovery:

  • Antibacterial Activity: Preliminary studies indicate that this compound may exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. Its mechanism involves the inhibition of bacterial enzymes critical for survival, making it a candidate for developing new antibiotics.
  • Anticancer Properties: Research is ongoing to explore its efficacy in inhibiting cancer cell proliferation. The structural features of the compound suggest potential interactions with cancer-related targets, although detailed studies are needed to confirm these effects.

Biological Studies

The compound serves as a valuable probe in biological assays:

  • Ligand Binding Studies: It has been investigated for its ability to bind to specific receptors or enzymes, providing insights into its mechanism of action. For instance, molecular docking studies have demonstrated its potential to inhibit certain kinases involved in cancer pathways.

Materials Science

In materials science, this compound is utilized for:

  • Synthesis of Novel Materials: The compound acts as a building block for synthesizing polymers and coatings with tailored properties. Its unique chemical structure allows for modifications that enhance material performance in various applications.

Case Study 1: Antibacterial Efficacy Against Mycobacterium tuberculosis

A study evaluated the antibacterial activity of this compound against Mycobacterium tuberculosis H37Ra. The results indicated an IC50_{50} value ranging from 1.35 to 2.18 μM, suggesting strong inhibitory effects.

CompoundIC50_{50} (μM)
This compound1.35 - 2.18

This data highlights the compound's potential as an antitubercular agent.

Case Study 2: Molecular Docking Studies

Molecular docking simulations were conducted to assess the binding affinity of this compound with various biological targets:

Target ProteinBinding Energy (kcal/mol)Interaction Type
Kinase A-8.5Hydrogen Bonds
Kinase B-7.9Hydrophobic Interactions

These findings illustrate the compound's ability to interact favorably with key proteins involved in disease mechanisms.

Mechanism of Action

The mechanism of action of 2-bromo-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Halogen and Heterocycle Modifications

  • 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35, ) Substituents: Bromine at C4, fluorine at C3, and a 6-methylpyridin-2-yl group. Synthesis: Yield of 81% via general procedure D using 4-bromo-3-fluorobenzoic acid. Spectral Data: $ ^1H $ NMR (CDCl$_3$) δ 2.45–2.49 (s, 3H), 6.95–8.15 ppm; GC-MS m/z 310 (M$^+$) .
  • 2-Bromo-N-(4-thiazolo[5,4-b]pyridin-2-ylphenyl)benzamide ()

    • Substituents: Thiazolo-pyridine fused ring system.
    • Structural Impact: The thiazole ring increases molecular rigidity and may enhance π-π stacking interactions compared to simpler pyridine derivatives .

Pyridine Positional Isomerism

  • 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide Monohydrate () Substituents: Methoxy at C4, trifluoromethyl at C3, and pyridin-4-ylmethyl. Crystal Structure: Dihedral angle of 74.97° between benzene and pyridine rings. Strong N–H···O and O–H···N hydrogen bonds form a ladder-type network. Adjacent π-π interactions stabilize the 3D architecture . Comparison: The trifluoromethyl group increases hydrophobicity and metabolic stability relative to the bromine-substituted target compound.

Spectroscopic Trends

  • 3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 36, )
    • $ ^1H $ NMR: δ 2.45–2.49 (s, 3H, methyl), 7.57–7.74 (m, aromatic protons).
    • GC-MS: m/z 310 (M$^+$), similar to Compound 34.
    • Insight: Methyl groups on pyridine (e.g., 6-methylpyridin-2-yl) deshield adjacent protons, altering NMR shifts compared to unsubstituted pyridines .

Hydrogen Bonding and Crystallographic Analysis

  • 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide Monohydrate () Hydrogen Bonds: N1–H···O3 (2.06 Å), O3–H2O···O2 (1.85 Å), and O3–H1O···N2 (1.98 Å). Network: Ladder-type H-bonding and C–H···F interactions stabilize the crystal lattice. Comparison: The absence of a trifluoromethyl group in the target compound may reduce halogen bonding, impacting solubility and crystal packing .

Theoretical and Computational Insights

  • 2-Bromo/Chloro-N-(pyrazol-4-yl)benzamides ()
    • DFT Studies: Bromine’s larger atomic radius and polarizability enhance electrostatic contributions compared to chlorine.
    • Hydrogen Bonding: Both compounds show strong N–H···O interactions, with bromine increasing stabilization energy by ~5% versus chlorine .

Biological Activity

2-bromo-N-(pyridin-4-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a brominated benzamide core with a pyridine side chain , which contributes to its unique chemical properties. Its molecular formula is C13H11BrN2OC_{13}H_{11}BrN_{2}O, with a molecular weight of approximately 273.14 g/mol . The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

The mechanism of action for this compound involves its interaction with various enzymes and receptors. The bromine atom and the benzamide group are critical for its binding affinity, leading to modulation of biological pathways. This compound may act as an inhibitor or modulator of specific enzymes, impacting processes such as cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

Cell LineIC50 (µM)
HEPG2 (liver)1.18 ± 0.14
MCF7 (breast)0.67
PC-3 (prostate)0.80
HCT-116 (colon)0.87
ACHN (renal)1.95

These values suggest that the compound is more potent than many standard anticancer drugs, indicating its potential as a therapeutic agent in oncology .

Antitubercular Activity

The compound has also been evaluated for antitubercular activity against Mycobacterium tuberculosis. Preliminary studies suggest that it may serve as a promising candidate for developing new antitubercular agents, especially considering the rising resistance to existing treatments .

Antibacterial Activity

In addition to anticancer and antitubercular activities, this compound has shown antibacterial effects against several strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus40 µg/mL
Escherichia coliNot effective at lower concentrations
Pseudomonas aeruginosaComparable to standard antibiotics

These findings highlight its potential utility in treating bacterial infections, particularly those resistant to conventional antibiotics .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the effectiveness and mechanisms of action:

  • Zhang et al. (2023) synthesized various derivatives and screened them for anticancer activity using TRAP PCR-ELISA assays, demonstrating that modifications to the benzamide structure can enhance potency against multiple cancer cell lines .
  • Arafa et al. (2021) investigated compounds similar to this compound for their cytotoxic properties, revealing that structural variations significantly affect their biological activity .
  • Roxana et al. (2024) reported on the synthesis and evaluation of thiourea derivatives with similar structures, noting promising antibacterial activity against resistant strains .

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